

Application Notes and Protocols for the Chemical Synthesis of Dotinurad

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Compound of Interest		
Compound Name:	Dotinurad	
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Abstract

Dotinurad is a selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.[1][2][3] It functions by potently and selectively inhibiting the urate transporter 1 (URAT1), which is located on the apical membrane of renal proximal tubular cells, thereby promoting the excretion of uric acid.[2][4][5][6][7] This document provides detailed protocols for two distinct and efficient chemical synthesis routes for **Dotinurad**, designed to be scalable for industrial production. The protocols are based on methodologies that emphasize the use of readily available starting materials and aim to simplify the manufacturing process by avoiding complex protection and deprotection steps.[8][9]

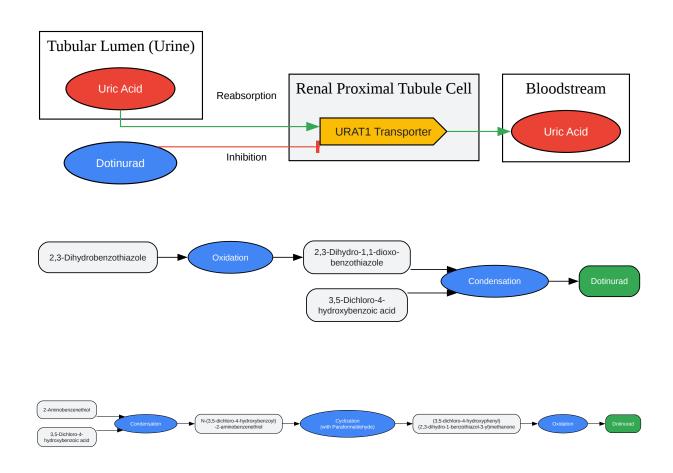
Introduction to Dotinurad

Dotinurad, with the chemical name (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxido-2,3-dihydro-1-benzothiazol-3-yl)methanone, is a novel therapeutic agent for managing hyperuricemia.[8] Its mechanism of action involves the targeted inhibition of URAT1, a key transporter responsible for the reabsorption of uric acid in the kidneys.[4] By blocking this transporter, **Dotinurad** increases the fractional excretion of urate, leading to a reduction in serum uric acid levels.[4] Clinical studies have demonstrated its efficacy and safety, positioning it as a valuable option for patients with gout and hyperuricemia.[1][2]

Mechanism of Action: URAT1 Inhibition



Dotinurad selectively inhibits URAT1, which is a crucial component of the renal urate transport system. This targeted action minimizes off-target effects on other transporters like ABCG2, OAT1, and OAT3.[7][10] The selective inhibition of urate reabsorption leads to a potent uricosuric effect.



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